molecular formula C10H17NO5 B14337399 2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate CAS No. 106848-76-4

2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate

Katalognummer: B14337399
CAS-Nummer: 106848-76-4
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: ATZKUMJHIANKLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate is a chemical compound known for its unique structure and properties. It contains an oxirane ring, which is a three-membered cyclic ether, and a carbamate group, which is a functional group derived from carbamic acid.

Vorbereitungsmethoden

The synthesis of 2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate typically involves the reaction of an epoxide with a carbamate precursor. One common synthetic route includes the reaction of 2-(ethenyloxy)ethanol with an epoxide, such as oxirane, in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and pressures to ensure the formation of the desired product .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound. These methods are designed to be scalable and efficient, allowing for the large-scale production of this compound for various applications .

Analyse Chemischer Reaktionen

2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate undergoes several types of chemical reactions, including:

Wirkmechanismus

The mechanism of action of 2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Vergleich Mit ähnlichen Verbindungen

2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

106848-76-4

Molekularformel

C10H17NO5

Molekulargewicht

231.25 g/mol

IUPAC-Name

2-(oxiran-2-ylmethoxy)ethyl N-(2-ethenoxyethyl)carbamate

InChI

InChI=1S/C10H17NO5/c1-2-13-4-3-11-10(12)15-6-5-14-7-9-8-16-9/h2,9H,1,3-8H2,(H,11,12)

InChI-Schlüssel

ATZKUMJHIANKLI-UHFFFAOYSA-N

Kanonische SMILES

C=COCCNC(=O)OCCOCC1CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.